molecular formula C8H11N3 B13604947 1-(2-Pyrimidinylmethyl)cyclopropanamine

1-(2-Pyrimidinylmethyl)cyclopropanamine

Katalognummer: B13604947
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: UQSWVRDHKQJGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Pyrimidinylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H11N3. It consists of a cyclopropane ring attached to a pyrimidine moiety via a methylene bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrimidinylmethyl)cyclopropanamine typically involves the reaction of 2-chloromethylpyrimidine with cyclopropanamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Pyrimidinylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of cyclopropylamines with altered substituents .

Wissenschaftliche Forschungsanwendungen

1-(2-Pyrimidinylmethyl)cyclopropanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Pyrimidinylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Pyrimidinylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

1-(pyrimidin-2-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C8H11N3/c9-8(2-3-8)6-7-10-4-1-5-11-7/h1,4-5H,2-3,6,9H2

InChI-Schlüssel

UQSWVRDHKQJGLT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=NC=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.